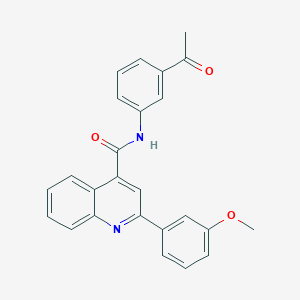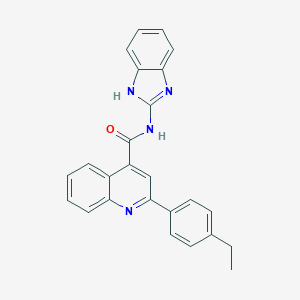![molecular formula C15H17NO3S2 B334667 ethyl 4-ethyl-5-methyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B334667.png)
ethyl 4-ethyl-5-methyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ethyl 4-ethyl-5-methyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate is a complex organic compound belonging to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-ethyl-5-methyl-2-(thiophene-2-carbonylamino)thiophene-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of thiophene derivatives with ethyl acetoacetate under acidic or basic conditions, followed by further functionalization to introduce the desired substituents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
ethyl 4-ethyl-5-methyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halogens or alkyl groups .
Applications De Recherche Scientifique
ethyl 4-ethyl-5-methyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors, and organic light-emitting diodes.
Industrial Chemistry: This compound can serve as a precursor for the synthesis of more complex molecules with specific industrial applications.
Mécanisme D'action
The mechanism of action of ethyl 4-ethyl-5-methyl-2-(thiophene-2-carbonylamino)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate: Used as an intermediate in the synthesis of pharmaceuticals.
Ethyl 5-(3-dimethylamino)acryloyl-4-methyl-2-(phenylamino)thiophene-3-carboxylate: Known for its antimicrobial activity.
Uniqueness
ethyl 4-ethyl-5-methyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C15H17NO3S2 |
|---|---|
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
ethyl 4-ethyl-5-methyl-2-(thiophene-2-carbonylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C15H17NO3S2/c1-4-10-9(3)21-14(12(10)15(18)19-5-2)16-13(17)11-7-6-8-20-11/h6-8H,4-5H2,1-3H3,(H,16,17) |
Clé InChI |
MNIRUSQTAOVRIE-UHFFFAOYSA-N |
SMILES |
CCC1=C(SC(=C1C(=O)OCC)NC(=O)C2=CC=CS2)C |
SMILES canonique |
CCC1=C(SC(=C1C(=O)OCC)NC(=O)C2=CC=CS2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[2-(2-METHYLPHENYL)-4-QUINOLYL]{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE](/img/structure/B334590.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B334594.png)
![5-bromo-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B334597.png)
![2-{[3-(4-Methoxyphenyl)propanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B334598.png)
![(2-Ethylpiperidin-1-yl)[2-(5-methylfuran-2-yl)quinolin-4-yl]methanone](/img/structure/B334599.png)
![5-[(6-Chloro-1,3-benzodioxol-5-yl)methylene]-3-(2-ethylphenyl)-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B334601.png)
![Ethyl 4-[(3,4,5-triethoxybenzoyl)amino]benzoate](/img/structure/B334602.png)
![5-bromo-N-{3-[(2-methylbenzoyl)amino]phenyl}-1-naphthamide](/img/structure/B334603.png)


![2-{[3-(2-Chloro-6-fluorophenyl)acryloyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B334606.png)
